6-(1-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as 1-Methyl-1H-pyrazol-4-ylamine can be synthesized from 1-Methyl-4-nitropyrazole .Molecular Structure Analysis
The molecular structure of this compound likely includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms .Physical and Chemical Properties Analysis
Related compounds such as 1-Methyl-1H-pyrazol-4-ylamine have a melting point of 47-50℃, a density of 1.141 g/mL at 25 °C, and a boiling point of 45-80°C/760 mmHg .Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of this compound is the Receptor Tyrosine Kinase c-Met . This receptor plays a crucial role in cellular processes such as proliferation, survival, and motility .
Mode of Action
The compound acts as an inhibitor of the c-Met receptor . It binds to the receptor, preventing its activation and subsequent signal transduction . This inhibition disrupts the normal functioning of the receptor, leading to changes in the cellular processes it controls .
Biochemical Pathways
The inhibition of the c-Met receptor affects several biochemical pathways. Most notably, it impacts the Protein Kinase pathway . This pathway is involved in a variety of cellular processes, including cell growth and division . The compound’s action also leads to broad Phosphodiesterase Family Inhibition , which can have various downstream effects .
Result of Action
The inhibition of the c-Met receptor and the subsequent disruption of the Protein Kinase pathway can lead to a variety of molecular and cellular effects. One documented effect is Myocardial Degeneration in rats . This suggests that the compound’s action can have significant impacts on cardiac health .
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(1-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline' involves the synthesis of the tetrahydroquinoline ring system followed by the introduction of the pyrazole and trifluoromethyl groups.", "Starting Materials": [ "4-chloro-1,2,3,4-tetrahydroquinoline", "methylamine", "trifluoroacetic acid", "1-methyl-1H-pyrazole", "sodium hydride", "diethyl ether", "methanol", "acetic acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of 4-chloro-1,2,3,4-tetrahydroquinoline by reacting 4-chloroaniline with cyclohexanone in the presence of acetic acid and sodium bicarbonate.", "Step 2: Reduction of 4-chloro-1,2,3,4-tetrahydroquinoline with sodium hydride in diethyl ether to obtain 1,2,3,4-tetrahydroquinoline.", "Step 3: Alkylation of 1,2,3,4-tetrahydroquinoline with trifluoroacetic acid and methylamine in methanol to obtain 6-(methylamino)-7-trifluoromethyl-1,2,3,4-tetrahydroquinoline.", "Step 4: Cyclization of 6-(methylamino)-7-trifluoromethyl-1,2,3,4-tetrahydroquinoline with 1-methyl-1H-pyrazole in the presence of acetic acid to obtain 6-(1-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline.", "Step 5: Purification of the final product by recrystallization from a suitable solvent." ] } | |
Numéro CAS |
2137044-44-9 |
Formule moléculaire |
C14H14F3N3 |
Poids moléculaire |
281.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.